

Physicochemical Profiling and Synthetic Utility of 5-Chloro-2-fluorocinnamic Acid

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Compound of Interest

Compound Name: 5-Chloro-2-fluorocinnamic acid

Cat. No.: B7813140

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Executive Summary

5-Chloro-2-fluorocinnamic acid is a di-halogenated phenylpropanoid derivative serving as a critical intermediate in the synthesis of bioactive heterocycles and fluorinated pharmaceuticals.

[1] Its structure features an

-unsaturated carboxylic acid moiety attached to a 1,2,5-trisubstituted benzene ring. The presence of the ortho-fluorine and meta-chlorine (relative to the alkene) imparts unique electronic properties, enhancing metabolic stability and lipophilicity compared to non-halogenated analogs.

This guide details its physicochemical properties, a validated synthetic workflow via Knoevenagel condensation, and its reactivity profile as a Michael acceptor in drug design.

Chemical Identity & Physicochemical Profile[2][3][4]

[5][6][7][8][9]

Nomenclature and Identification

Parameter	Detail
IUPAC Name	(2E)-3-(5-Chloro-2-fluorophenyl)prop-2-enoic acid
Common Name	5-Chloro-2-fluorocinnamic acid
CAS Number	448193-93-9 (Note: Often confused with isomer 4-Cl-2-F [202982-65-8]; verify by structure)
Molecular Formula	C ₁₀ H ₇ ClFO ₂
Molecular Weight	200.59 g/mol
SMILES	<chem>OC(=O)/C=C/c1cc(Cl)ccc1F</chem>

Physicochemical Properties

The following data aggregates experimental ranges and high-confidence predictive models (ACD/Labs, ChemAxon) for the trans-(E)-isomer, which is the thermodynamically stable form.

Property	Value / Range	Context & Implications
Physical State	White to off-white crystalline powder	Solid-state handling; light sensitive.
Melting Point	172 – 176 °C (Predicted)	High crystallinity driven by π -stacking and H-bonding dimers.
pKa (Acid)	3.85 ± 0.10	More acidic than cinnamic acid (4.44) due to the electron-withdrawing inductive effect (-I) of the halogen substituents.
LogP (Octanol/Water)	2.82 ± 0.3	Moderate lipophilicity; suitable for oral bioavailability (Rule of 5 compliant).
LogD (pH 7.4)	-0.5 to 0.1	Predominantly ionized (anionic) at physiological pH, affecting membrane permeability.
Solubility	DMSO (>50 mg/mL), Ethanol (>30 mg/mL)	Poorly soluble in water; requires organic co-solvents for biological assays.
H-Bond Donors/Acceptors	1 Donor / 2 Acceptors	Classic carboxylic acid dimerization motif.

Synthetic Protocol: Knoevenagel Condensation

The most robust route to **5-Chloro-2-fluorocinnamic acid** is the Knoevenagel condensation of 5-chloro-2-fluorobenzaldehyde with malonic acid. This method is preferred over the Heck reaction for this substrate due to lower cost and the avoidance of palladium contaminants.

Reaction Scheme

Reagents: 5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6), Malonic Acid, Pyridine (Solvent/Base), Piperidine (Catalyst). Mechanism: Base-catalyzed enolization of malonic acid

Nucleophilic attack on aldehyde

Dehydration

Thermal decarboxylation.

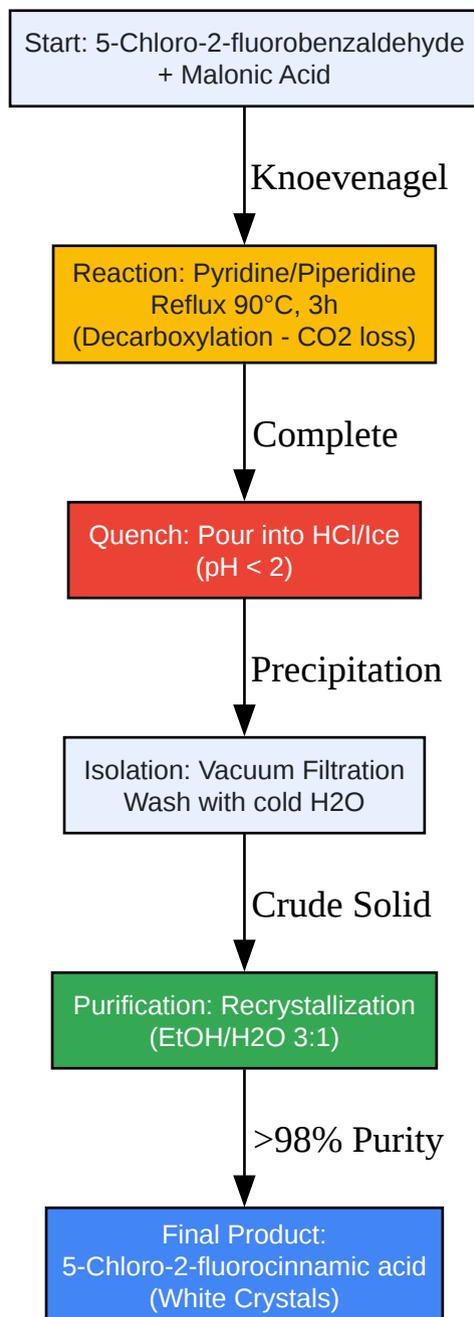
Step-by-Step Experimental Protocol

Safety: Pyridine is toxic and malodorous. Perform all steps in a fume hood.

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- Charging: Add 5-chloro-2-fluorobenzaldehyde (10.0 g, 63.0 mmol) and malonic acid (13.1 g, 126 mmol, 2.0 equiv) to the flask.
- Solvent/Catalyst: Add pyridine (30 mL) followed by piperidine (0.5 mL, catalytic).
- Reaction: Heat the mixture to 85–90 °C for 2 hours.
 - Observation: Evolution of CO gas indicates decarboxylation is proceeding.
 - Completion: Reflux for an additional 1 hour until gas evolution ceases.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Pour the solution slowly into a stirred mixture of conc. HCl (40 mL) and crushed ice (100 g). This neutralizes the pyridine and precipitates the free acid.
 - Critical Step: Ensure pH < 2 to fully protonate the carboxylate.
- Isolation: Filter the white precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 50 mL) to remove pyridinium salts.

- Purification: Recrystallize the crude solid from Ethanol/Water (3:1).
 - Dissolve in boiling ethanol, add hot water until slightly turbid, then cool slowly to 4 °C.
- Yield: Typical yield is 75–85% (approx. 10.0–11.5 g).

Synthesis Workflow Diagram



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Caption: Validated workflow for the synthesis of **5-Chloro-2-fluorocinnamic acid** via Knoevenagel condensation.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, the following spectral features must be observed. Absence of these signals suggests incomplete reaction or contamination.

Proton NMR (¹H NMR, 400 MHz, DMSO-)

- Carboxylic Acid:

12.5–13.0 ppm (br s, 1H, -COOH). Disappears on D

O shake.

- Alkene (Trans): Two doublets with a large coupling constant (

Hz).

- 6.65 ppm (d,

Hz, 1H,

-proton).

- 7.75 ppm (d,

Hz, 1H,

-proton). Note: The

-proton is deshielded by the ring and the carboxylic anisotropy.

- Aromatic Region:

- 7.85 ppm (dd, 1H, H-6): Shows coupling to F (ortho) and H-4 (meta).

- 7.50 ppm (m, 1H, H-4).

- 7.35 ppm (t, 1H, H-3): Triplet-like due to coupling with F and H-4.

Mass Spectrometry (ESI-MS)

- Mode: Negative Ion Mode (ESI-).
- Molecular Ion:

observed at 199.0 m/z.
- Isotope Pattern: Distinct Chlorine pattern (

Cl :

Cl

3:1) visible at 199 and 201 m/z.

Reactivity & Applications in Drug Design[4][12] The "Fluorine Effect"

The 2-fluoro substituent is strategic in medicinal chemistry:

- Conformation Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen or alkene, favoring a planar conformation that can improve binding affinity to kinase pockets.
- Metabolic Block: The C-F bond is metabolically inert, protecting the ring from oxidative metabolism at the 2-position.

Reactivity Map

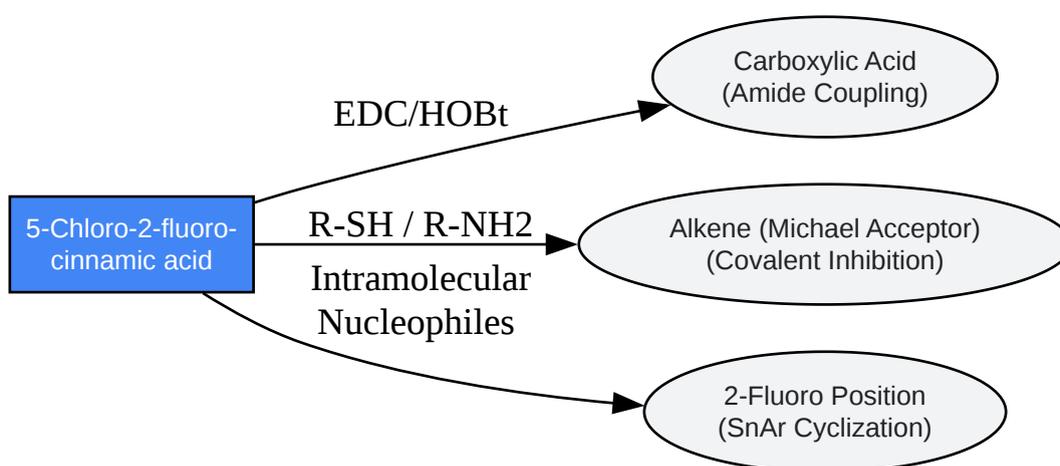
The molecule possesses three distinct reactive centers utilized in library synthesis:

- Carboxylic Acid (C-1): Amenable to amide coupling (EDC/NHS) to form pharmacophores.
- Michael Acceptor (C-2/C-3): The

-unsaturation is activated by the electron-withdrawing ring. It reacts with thiols (e.g., Cysteine residues in proteins) for covalent inhibition or glutathione conjugation studies.

- Aromatic Core (C-2 Fluorine): The fluorine at the 2-position is activated for Nucleophilic Aromatic Substitution (S

Ar) if the ring is sufficiently electron-deficient, allowing cyclization to form coumarins or quinolinones.



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Caption: Primary reactive sites for derivatization and biological interaction.

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